2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
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Overview
Description
2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products. The structure of this compound consists of a pyrrolo[1,2-a]pyrimidine core with a propyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs). These reactions are highly efficient and allow for the rapid construction of complex structures from simple building blocks. One such method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields .
Industrial Production Methods
These methods are advantageous due to their high atom economy and selectivity, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can modify the oxidation state of the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Chalcogenation reactions can be carried out using thiols or selenols under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as 3-ArS/ArSe derivatives .
Scientific Research Applications
2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
Uniqueness
2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one stands out due to its specific substitution pattern and the resulting unique chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in scientific research make it a valuable compound in the field of heterocyclic chemistry.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-propyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O/c1-2-4-8-7-10(13)12-6-3-5-9(12)11-8/h7H,2-6H2,1H3 |
InChI Key |
KJBXLQPEYJGPIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2CCCC2=N1 |
Origin of Product |
United States |
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